molecular formula C7H5N3O2 B076667 4-Nitro-1H-benzimidazole CAS No. 10597-52-1

4-Nitro-1H-benzimidazole

Cat. No. B076667
CAS RN: 10597-52-1
M. Wt: 163.13 g/mol
InChI Key: NEJMFSBXFBFELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-benzimidazole is a chemical compound with significant interest in synthetic and medicinal chemistry due to its potential applications in various fields, including as building blocks for pharmaceuticals and as intermediates in organic syntheses.

Synthesis Analysis

The synthesis of 4-Nitro-1H-benzimidazole and related derivatives can involve different methods. A common approach includes the cyclo-condensation of 4-nitro o-phenylenediamine with different acids or substrates under specific conditions. Microwave-assisted synthesis has been shown to offer advantages like shorter reaction times and higher yields (Hosamani et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Nitro-1H-benzimidazole derivatives has been elucidated through various techniques including X-ray crystallography. The structure is characterized by the presence of a nitro group attached to the benzimidazole framework which impacts the chemical and physical properties of the molecule (Sparke et al., 2010).

Chemical Reactions and Properties

4-Nitro-1H-benzimidazole undergoes various chemical reactions including nucleophilic substitutions and condensation reactions. These reactions are pivotal for creating a range of biologically active compounds. The nitro group significantly influences its reactivity, facilitating the formation of various derivatives (Yang et al., 2004).

Scientific Research Applications

  • Antimicrobial Activity :

    • Microwave-assisted synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries showed in vitro antimicrobial activity against various bacteria and fungi (Hosamani et al., 2009).
    • N-Substituted 6-(chloro/nitro)-1H-benzimidazole derivatives synthesized showed potent antibacterial and anticancer activities (Pham et al., 2022).
  • Anticancer Properties :

    • 2-Aryl-5(6)-nitro-1H-benzimidazole derivatives were evaluated as potential anticancer agents, with one compound showing significant activity against the A549 cell line (Romero-Castro et al., 2011).
  • Anti-Tubercular and Antimicrobial Activities :

    • Benzimidazole acetic acid derivatives and associated compounds were investigated for their anti-tubercular and antimicrobial activities, showing promising results (Maste et al., 2011).
  • Glucosidase Inhibitors and Antioxidant Activity :

    • Benzimidazoles containing piperazine or morpholine skeleton were synthesized as glucosidase inhibitors with antioxidant activity (Özil et al., 2018).
  • Anti-Hypertension Activity :

    • 5-Nitro benzimidazole derivatives were designed as AT1 antagonists showing significant anti-hypertensive activities (Zhu et al., 2014).
  • Universal Base in Oligonucleotides :

    • Synthesis of 4-substituted 1H-benzimidazole 2′-deoxyribonucleosides and the utility of the 4-nitro compound as a universal base in oligonucleotides were explored (Seela et al., 1996).
  • Angiotensin II Receptor Antagonists :

    • Benzimidazole derivatives were synthesized and screened for antihypertensive activity, showing significant results (Sharma et al., 2010).

Safety And Hazards

While specific safety data for 4-Nitro-1H-benzimidazole is not available, benzimidazole compounds are generally considered hazardous . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMFSBXFBFELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147449
Record name Benzimidazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-benzimidazole

CAS RN

10597-52-1
Record name 4-Nitrobenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10597-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
4-Nitro-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
4-Nitro-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
4-Nitro-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
4-Nitro-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
4-Nitro-1H-benzimidazole

Citations

For This Compound
26
Citations
F Seela, W Bourgeois, H Rosemeyer… - Helvetica chimica …, 1996 - Wiley Online Library
… Phosphonate and phosphoramidite building blocks of 4-nitro1H-benzimidazole 2’-… The thermodynamic data indicate that the 4-nitro-1H-benzimidazole residues do not form H-…
Number of citations: 38 onlinelibrary.wiley.com
N Vasu, BB Goud, YB Kumari, B Rajitha - Rasayan J Chem, 2013 - rasayanjournal.co.in
… A solution of 4-nitro-1H-benzimidazole (1) (0.01 mol) in ethyl alcohol (20 ml) containing SnCl2.2H2O (10 mmol) was refluxed on steam-bath for 30 min. A usual work-up, followed by …
Number of citations: 13 rasayanjournal.co.in
V Milata - Acta Chimica Slovaca, 2018 - sciendo.com
A summary of the preparation methods of 2 tautomeric and 4 N-methylated benzimidazoles with a nitro group on the benzene ring (1—6) and with an amino group in the same positions …
Number of citations: 1 sciendo.com
MR Grimmett - Science of synthesis, 2002 - thieme-connect.com
… with a β-diketone has a much greater application in benzimidazole synthesis, providing an unambiguous method of making compounds such as 2-methyl-4-nitro1H-benzimidazole (19, …
Number of citations: 82 www.thieme-connect.com
JA Robl, R Sulsky, CQ Sun, LM Simpkins… - Journal of medicinal …, 2001 - ACS Publications
A series of benzimidazole-based analogues of the potent MTP inhibitor BMS-201038 were discovered. Incorporation of an unsubstituted benzimidazole moiety in place of a piperidine …
Number of citations: 75 pubs.acs.org
KS Suvaiv, SM Hasan, SP Kushwaha… - Indian Journal of …, 2023 - researchgate.net
… 4-Nitro-1H-benzimidazole-2-carboxylic acid ethyl ester, mp: 260–62C. …
Number of citations: 0 www.researchgate.net
F Seela, A Jawalekar - Helvetica chimica acta, 2002 - Wiley Online Library
… the heterocyclic bases of nucleosides containing 5-nitro-1H-indole 5 [10] [11] , 3-nitro-1H-pyrrole [12], difluorotoluene [13], 5-nitro-1H-indazole 6 [14], and 4-nitro-1H-benzimidazole [15]. …
Number of citations: 23 onlinelibrary.wiley.com
VV Phatake, BM Bhanage - Catalysis Letters, 2019 - Springer
… Moreover, strong electrron withdrawing nitro group containing substrates such as 3-nitro-1,2-phenylenediamine resulted in 78% yield of 4-nitro-1H-benzimidazole (Table 2, entry 11). …
Number of citations: 26 link.springer.com
MD McFarlane - 1988 - search.proquest.com
In Chapter I some of the chemical, biological and physical properties of purine analogues, particularly benzimidazole N-oxides, are briefly discussed. In Chapter II, the preparations of 4-…
Number of citations: 4 search.proquest.com
J Yuan, Z Zhao, W Zhu, H Li, X Qian, Y Xu - Tetrahedron, 2013 - Elsevier
A novel strategy for the synthesis of 2-phenylbenzimidazoles with sodium perborate (SPB) as oxidant under mild reaction condition is developed. Excellent chemoselectivity and broad …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.